molecular formula C21H17NO4 B5773970 diphenylmethyl 2-methyl-3-nitrobenzoate

diphenylmethyl 2-methyl-3-nitrobenzoate

Cat. No.: B5773970
M. Wt: 347.4 g/mol
InChI Key: CXYIRHOUSRUMOR-UHFFFAOYSA-N
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Description

Diphenylmethyl 2-methyl-3-nitrobenzoate (CID: 891382) is a benzoate ester derivative with the molecular formula C21H17NO4 . It serves as a versatile and valuable synthetic intermediate and building block in advanced organic synthesis and chemical research . Compounds in this chemical class, characterized by an aromatic ring substituted with both methyl and nitro groups, are frequently employed in the synthesis of complex heterocyclic systems . Specifically, this reagent and its close analogs are utilized in key synthetic pathways, including the Batcho-Leimgruber modification of the Reissert indole synthesis for the preparation of substituted indoles, such as 4-(hydroxymethyl)-1-tosylindole . Furthermore, its structural framework is a known precursor in the synthesis of various nitrogen-containing heterocycles of research interest, including methyl indole-4-carboxylate, 5-aminoisoquinolin-1(2H)-one, and 5-nitroisocoumarin . The diphenylmethyl (benzhydryl) protecting group on the ester can offer advantages in synthetic strategies where stability or specific deprotection conditions are required. As a nitroaromatic compound, it is part of a crucial class of building blocks used in the development of pharmaceuticals, agrochemicals, dyes, and specialty materials . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, as it is incompatible with strong oxidizing agents .

Properties

IUPAC Name

benzhydryl 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-15-18(13-8-14-19(15)22(24)25)21(23)26-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYIRHOUSRUMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoate Derivatives

Compound Name Substituents (Benzoate Core) Ester Group Molecular Weight Key Applications/Activities
Diphenylmethyl 2-methyl-3-nitrobenzoate 2-methyl, 3-nitro Diphenylmethyl ~362.4* Herbicidal activity, receptor binding
Methyl 2-methyl-3-nitrobenzoate 2-methyl, 3-nitro Methyl 195.2 Intermediate for indole synthesis
Methyl 2-chloro-3-nitrobenzoate 2-chloro, 3-nitro Methyl 215.6 Synthetic intermediate
2-Methyl-3-nitrobenzoic acid 2-methyl, 3-nitro N/A (free acid) 181.1 Precursor for esters, indole synthesis
2-(Diphenylmethyl)-quinuclidin-3-one N/A Diphenylmethyl 291.4 Pharmacological studies

*Estimated based on methyl ester MW (195.2) + diphenylmethyl group (167.2).

Key Observations :

  • Diphenylmethyl vs. Methyl Esters: The diphenylmethyl group significantly increases molecular weight and steric bulk, which may enhance receptor binding by promoting hydrophobic interactions. and highlight that diphenylmethyl-containing compounds (e.g., 7a, 8a) exhibit moderate-to-strong herbicidal activity and binding affinities, whereas methyl esters or non-diphenylmethyl analogs (e.g., 7c, 7d) show negligible activity .
  • Nitro Substitution : The 3-nitro group is critical for electronic effects, stabilizing negative charge in intermediates during synthetic reactions (e.g., indole formation) .

Table 2: Herbicidal Activity of Benzoate Derivatives (Data from )

Compound Class Substituents Activity Against Rape (IC₅₀, μM) Activity Against Barnyard Grass (IC₅₀, μM)
Diphenylmethyl derivatives 2-methyl, 3-nitro Moderate (e.g., 7a: 10–50 μM) Weak (>100 μM)
Methyl/other small esters 2-methyl, 3-nitro Weak (>100 μM) Inactive
Chloro-nitro analogs 2-chloro, 3-nitro Not tested Not tested

Key Findings :

  • Diphenylmethyl esters outperform smaller esters in herbicidal applications, likely due to improved membrane permeability or target-site interactions .

Q & A

Q. What are the recommended synthetic routes for diphenylmethyl 2-methyl-3-nitrobenzoate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves esterification of 2-methyl-3-nitrobenzoic acid with diphenylmethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To optimize yields:

  • Use anhydrous conditions to minimize hydrolysis.
  • Employ a Dean-Stark trap for azeotropic removal of water in refluxing toluene .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield improvements (>70%) are achievable with 1.5:1 molar ratios of acid to alcohol and catalytic amounts of DMAP (4-dimethylaminopyridine) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Identify the diphenylmethyl group (δ 5.3–5.5 ppm for benzylic CH) and aromatic protons (δ 7.2–8.1 ppm for nitro-substituted benzene) .
  • ¹³C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and nitro group (δ ~148 ppm) .
    • HPLC-MS: Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and molecular ion peak (m/z 317.3 for [M+H]⁺) .
    • IR Spectroscopy: Detect ester C=O stretch (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Q. How does the diphenylmethyl group influence the compound’s solubility and stability?

Methodological Answer: The diphenylmethyl moiety enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DCM, THF). Stability testing protocols:

  • Store at +4°C under inert gas (N₂/Ar) to prevent oxidation .
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .
  • Solubility can be improved using co-solvents (e.g., DMSO:water 1:1) for in vitro assays .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be characterized during synthesis?

Methodological Answer:

  • LC-MS/MS: Track intermediates like 2-methyl-3-nitrobenzoyl chloride (m/z 199.6) and diphenylmethanol (m/z 184.2) .
  • TLC with UV/fluorescence detection: Identify unreacted starting materials (Rf ~0.3–0.5 in hexane:EtOAc 3:1).
  • X-ray crystallography: Resolve ambiguous structures (e.g., nitro-group positional isomers) using single crystals grown via slow evaporation .

Q. What mechanistic insights explain contradictory spectral data for nitro-group orientation?

Methodological Answer: Contradictions in NOE (Nuclear Overhauser Effect) or IR data may arise from rotational isomerism or crystal packing effects. To resolve:

  • Perform variable-temperature NMR to observe dynamic rotational barriers .
  • Use 2D NMR (COSY, NOESY) to confirm spatial proximity of aromatic protons .
  • Compare computational (DFT) predictions of vibrational spectra with experimental IR data .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be systematically studied?

Methodological Answer:

  • Kinetic studies: Monitor reactions with amines (e.g., piperazine) via UV-Vis at 320 nm (λmax for nitro group) .
  • Competitive experiments: Compare reactivity with methyl vs. diphenylmethyl esters to assess steric/electronic effects .
  • DFT calculations: Map transition states and activation energies for SNAr (nucleophilic aromatic substitution) pathways .

Data Contradiction Analysis

Q. How to address discrepancies in purity assessments between HPLC and NMR?

Methodological Answer: Discrepancies may arise from UV-inactive impurities (e.g., diphenylmethane). Resolve via:

  • HPLC-ELSD (Evaporative Light Scattering Detection): Detect non-chromophoric impurities .
  • ¹H NMR with internal standard (e.g., 1,3,5-trimethoxybenzene): Quantify impurities <1% .
  • GC-MS: Identify volatile byproducts (e.g., residual solvents) .

Methodological Tables

Q. Table 1: Optimized Synthetic Conditions

ParameterValueReference
SolventToluene (anhydrous)
CatalystH₂SO₄ (0.1 equiv)
TemperatureReflux (110°C)
PurificationSilica gel (hexane:EtOAc 4:1)

Q. Table 2: Key Spectral Peaks

TechniqueKey PeaksReference
¹H NMRδ 5.4 (s, 1H, CHPh₂)
IR1720 cm⁻¹ (C=O)
HPLC-MSm/z 317.3 ([M+H]⁺)

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